

# Molecular weight of Tris(acetylacetonato)dysprosium(III)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Dysprosium acetylacetonate*

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An In-depth Technical Guide to the Molecular Weight of Tris(acetylacetonato)dysprosium(III)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Tris(acetylacetonato)dysprosium(III), often abbreviated as  $\text{Dy}(\text{acac})_3$ , is a coordination complex with significant applications in materials science, catalysis, and emerging biomedical technologies. Its utility as a precursor for luminescent materials, a component in single-molecule magnets, and a potential catalyst hinges on its precise chemical and physical properties.<sup>[1][2][3]</sup> A foundational parameter for any quantitative application—from stoichiometric calculations in synthesis to formulation in drug delivery systems—is its molecular weight. This guide provides a detailed examination of the molecular weight of  $\text{Dy}(\text{acac})_3$ , outlining its calculation from first principles, methods for its experimental verification, and the scientific rationale behind these protocols. We will address both the common anhydrous and hydrated forms of the complex to provide a comprehensive resource for laboratory professionals.

## Introduction to Tris(acetylacetonato)dysprosium(III)

Tris(acetylacetonato)dysprosium(III) is a lanthanide-containing compound where a central dysprosium ion, in its +3 oxidation state, is chelated by three acetylacetonate (acac) ligands. The acac ligand is the conjugate base of acetylacetone (2,4-pentanedione). This compound is

part of a larger family of metal acetylacetonates, which are widely studied for their diverse chemical properties and structural features.<sup>[4]</sup>

Nomenclature and Identification:

- Systematic IUPAC Name: Tris[(Z)-4-oxopent-2-en-2-olato-κ<sup>2</sup>O,O']dysprosium(III)<sup>[5]</sup>
- Common Synonyms: Dysprosium(III) acetylacetonate, Tris(2,4-pentanedionato)dysprosium(III), Dy(acac)<sub>3</sub><sup>[4][5]</sup>
- CAS Numbers:
  - Anhydrous: 14637-88-8<sup>[5][6]</sup>
  - Trihydrate: 18716-76-2<sup>[4]</sup>

The compound typically appears as an off-white or yellow crystalline powder.<sup>[5][6]</sup> While the anhydrous form is stable in dry atmospheres, it readily forms hydrates in the presence of moisture.<sup>[5]</sup> Understanding the hydration state is critical, as it directly impacts the molecular weight and, consequently, all mass-based calculations.

## Molecular Structure and Composition

The core of Dy(acac)<sub>3</sub> consists of a central dysprosium(III) ion. Each acetylacetonate ligand acts as a bidentate ligand, binding to the dysprosium ion through its two oxygen atoms.<sup>[4]</sup> This chelation forms a stable, six-coordinate octahedral or near-octahedral geometry around the central metal ion in the anhydrous form.

In aqueous or humid environments, water molecules can coordinate to the central Dy(III) ion, expanding its coordination sphere. The dihydrate and trihydrate are common forms, where water molecules occupy additional coordination sites.<sup>[3][4]</sup> This coordination variability is a hallmark of lanthanide chemistry and a primary reason why experimental verification of the material's hydration state is essential.

Caption: 2D representation of the coordination in Tris(acetylacetonato)dysprosium(III).

## Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. For accurate calculations, it is imperative to use the standard atomic weights recommended by the International Union of Pure and Applied Chemistry (IUPAC), which account for natural isotopic abundances.<sup>[7]</sup>

## Anhydrous Tris(acetylacetonato)dysprosium(III)

The chemical formula for the anhydrous complex is  $C_{15}H_{21}DyO_6$ .<sup>[5][6]</sup>

The calculation is broken down as follows:

Element	Symbol	Standard Atomic Weight ( g/mol )	Atom Count	Total Contribution ( g/mol )
Dysprosium	Dy	162.500 <sup>[8][9]</sup>	1	162.500
Carbon	C	12.011 <sup>[10][11]</sup>	15	180.165
Hydrogen	H	1.008 <sup>[12]</sup>	21	21.168
Oxygen	O	15.999 <sup>[13][14]</sup>	6	95.994
Total	459.827			

The calculated molecular weight of anhydrous  $Dy(acac)_3$  is 459.83 g/mol , which aligns with values provided by major chemical suppliers and databases.<sup>[5][6][15]</sup>

## Tris(acetylacetonato)dysprosium(III) Trihydrate

The chemical formula for the trihydrate form is  $Dy(C_5H_7O_2)_3 \cdot 3H_2O$  or  $C_{15}H_{27}DyO_9$ .<sup>[4]</sup> The calculation includes the addition of three water molecules to the anhydrous formula.

The calculation is as follows:

Element	Symbol	Standard Atomic Weight ( g/mol )	Atom Count	Total Contribution ( g/mol )
Dysprosium	Dy	162.500[8][9]	1	162.500
Carbon	C	12.011[10][11]	15	180.165
Hydrogen	H	1.008[12]	27 (21 + 6)	27.216
Oxygen	O	15.999[13][14]	9 (6 + 3)	143.991
Total	513.872			

Alternatively, one can add the molecular weight of three water molecules ( $3 \times 18.015 \text{ g/mol} = 54.045 \text{ g/mol}$ ) to the anhydrous molecular weight:  $459.827 \text{ g/mol} + 54.045 \text{ g/mol} = 513.872 \text{ g/mol}$ .

## Experimental Verification of Molecular Weight

Causality: While theoretical calculation provides a precise value, experimental verification is a cornerstone of scientific integrity. It serves to:

- **Confirm Chemical Identity:** Ensuring the synthesized or purchased material is indeed the target compound.
- **Assess Purity:** Identifying the presence of impurities, such as residual solvents or starting materials.
- **Determine Hydration State:** Quantifying the number of coordinated or lattice water molecules, which is crucial for accurate molar calculations.

Two primary techniques for this validation are Mass Spectrometry and Elemental Analysis.

Caption: Workflow for the experimental verification of molecular weight.

## Protocol: Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. For a singly charged molecular ion  $[M]^+$ , the  $m/z$  value corresponds directly to the molecular mass.

#### Methodology:

- Sample Preparation:
  - Accurately weigh approximately 1 mg of  $\text{Dy}(\text{acac})_3$ .
  - Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of  $\sim 0.1$  mg/mL. The choice of solvent is critical to ensure solubility without causing ligand dissociation.
- Instrumentation & Ionization:
  - Technique: Electrospray Ionization (ESI) is preferred for coordination complexes as it is a "soft" ionization technique that minimizes fragmentation.
  - Mode: Operate in positive ion mode to detect protonated molecules  $[M+H]^+$  or other adducts like  $[M+Na]^+$ .
  - Instrument: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
  - Acquire the mass spectrum over a relevant  $m/z$  range (e.g., 400-600 amu).
- Data Analysis:
  - Identify the peak corresponding to the molecular ion. For anhydrous  $\text{Dy}(\text{acac})_3$ , expect a peak cluster around  $m/z = 460$ , corresponding to  $[\text{C}_{15}\text{H}_{21}\text{DyO}_6+\text{H}]^+$ .
  - Trustworthiness Check: The observed isotopic pattern of the peak cluster must match the theoretical pattern calculated based on the natural abundances of Dy, C, O, and H

isotopes. This is a powerful self-validating feature of high-resolution MS.

## Protocol: Elemental Analysis

**Principle:** Elemental analysis involves the complete combustion of a sample to convert its constituent elements into simple gases ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ,  $\text{N}_2$ ). The amounts of these gases are precisely measured to determine the mass percentages of C, H, and N in the original sample.

**Methodology:**

- **Sample Preparation:**
  - Ensure the sample is meticulously dried under vacuum to remove any adsorbed solvent or moisture that is not part of the coordination sphere. This step is critical for distinguishing between anhydrous and hydrated forms.
  - Accurately weigh 2-3 mg of the dried sample into a tin capsule.
- **Instrumentation:**
  - Use a calibrated CHN Elemental Analyzer.
- **Analysis:**
  - The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere.
  - The resulting gases are separated by gas chromatography and quantified by a thermal conductivity detector.
- **Data Analysis:**
  - **Self-Validation:** The instrument is calibrated with a known standard (e.g., acetanilide). The analysis of the unknown sample is only considered trustworthy if the standard gives results within an acceptable tolerance (typically  $\pm 0.3\%$ ).
  - Compare the experimentally determined percentages of C and H with the theoretical values.

Compound Form	Theoretical %C	Theoretical %H
Anhydrous (C <sub>15</sub> H <sub>21</sub> DyO <sub>6</sub> )	39.18%	4.60%
Trihydrate (C <sub>15</sub> H <sub>27</sub> DyO <sub>9</sub> )	35.05%	5.30%

A significant deviation from the theoretical values can indicate impurities or an incorrect assumption about the hydration state.

## Significance in Research and Development

An accurate molecular weight is not merely an academic detail; it is a prerequisite for reliable and reproducible science.

- **Chemical Synthesis:** In reactions where Dy(acac)<sub>3</sub> is used as a precursor, such as in the synthesis of heterometallic complexes or advanced materials, stoichiometric calculations rely directly on its molar mass.<sup>[16]</sup> An error in molecular weight due to unaccounted-for water molecules can lead to incorrect molar ratios, resulting in failed reactions or products with unintended properties.
- **Catalysis:** When used as a catalyst, the catalyst loading is often specified in mole percent (mol%).<sup>[17][18]</sup> Using an incorrect molecular weight will lead to improper catalyst loading, affecting reaction kinetics, yield, and selectivity.
- **Drug Development & Formulation:** In potential biomedical applications, such as using lanthanide complexes as imaging agents or therapeutic carriers, dosage and formulation are calculated on a molar basis. Precise molecular weight is fundamental to ensuring accurate and safe dosing.

## Conclusion

The molecular weight of Tris(acetylacetonato)dysprosium(III) is a fundamental property that underpins its use across various scientific disciplines. The theoretical value is 459.83 g/mol for the anhydrous form (C<sub>15</sub>H<sub>21</sub>DyO<sub>6</sub>) and 513.87 g/mol for the trihydrate form (C<sub>15</sub>H<sub>27</sub>DyO<sub>9</sub>). Because the compound readily hydrates, a purely theoretical approach is insufficient for rigorous research. A self-validating system, combining theoretical calculations with experimental verification through high-resolution mass spectrometry and elemental analysis, is

essential. This integrated approach ensures the accuracy required for reproducible synthesis, quantitative analysis, and the development of novel applications for this versatile coordination complex.

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